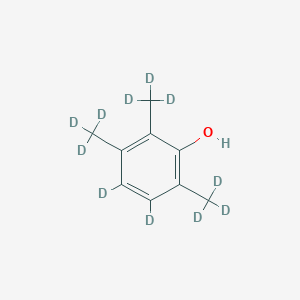

2,3,6-Trimethylphenol-D11

Übersicht

Beschreibung

2,3,6-Trimethylphenol-D11 is a deuterium-labeled version of 2,3,6-Trimethylphenol . The unlabeled compound, 2,3,6-Trimethylphenol, is an organic compound with the formula (CH3)3C6H2OH . It is a precursor to vitamin E and is widely used among the several isomers of trimethylphenol .

Synthesis Analysis

2,3,6-Trimethylphenol is produced industrially by the methylation of m-cresol with methanol in the presence of a solid acid . A method for the synthesis of 2,3,6-trimethylphenol involves methylating meta-substituted phenolic materials under specific conditions of temperature and pressure in the presence of a new catalyst .Molecular Structure Analysis

The molecular structure of 2,3,6-Trimethylphenol-D11 is similar to that of 2,3,6-Trimethylphenol, but with deuterium (D) atoms replacing some or all of the hydrogen atoms . The molecular formula is C9HD11O .Chemical Reactions Analysis

One significant reaction involving 2,3,6-Trimethylphenol is its oxidation to 2,3,5-trimethyl-1,4-benzoquinone (TMQ), a significant intermediate product in the synthesis of vitamin E . This reaction is generally catalyzed by iron tetrasulfophthalocyanine and involves t-BuOOH as the oxidant .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,6-Trimethylphenol-D11 are likely to be similar to those of 2,3,6-Trimethylphenol. The latter is a white solid with a melting point of 72 °C . The molecular weight of 2,3,6-Trimethylphenol-D11 is 147.26 g/mol .Wissenschaftliche Forschungsanwendungen

Intermediate for Synthetic Vitamin E

2,3,6-Trimethylphenol-D11 is used as an intermediate for synthetic vitamin E . Vitamin E is a group of eight fat-soluble compounds that include four tocopherols and four tocotrienols. It has many biological functions, the antioxidant function being the most important and best known.

Manufacturing 2,3,5-Trimethylhydroquinone

This compound is also used for manufacturing 2,3,5-Trimethylhydroquinone . Trimethylhydroquinone is a type of hydroquinone substituted with three methyl groups. It is used in the synthesis of various chemical compounds.

Intermediate for Antioxidants

2,3,6-Trimethylphenol-D11 serves as an intermediate for antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Intermediate for Plastics

It is used as an intermediate in the production of plastics . Plastics are a wide range of synthetic or semi-synthetic materials that use polymers as a main ingredient. Their plasticity makes it possible for plastics to be moulded, extruded or pressed into solid objects of various shapes.

Comonomer for Polyphenylene Oxide Resins

2,3,6-Trimethylphenol-D11 is used as a comonomer for the modification of polyphenylene oxide resins . Polyphenylene oxide is a high-performance thermoplastic with high glass transition temperature, dimensional stability, and is flame retardant.

Aerobic Oxidation

The compound is used in the aerobic oxidation process . In this process, 2,3,6-Trimethylphenol-D11 can produce both 2,3,5-trimethyl-1,4-benzoquinone (TMQ) and 2,3,5-trimethyl-1,4-hydroquinone (TMHQ) as important intermediates of vitamin E .

Biochemical and Physiological Studies

2,3,6-Trimethylphenol-D11 has been used in a variety of scientific research applications, including biochemical and physiological studies. These studies often involve the investigation of biological processes and functions.

Laboratory Experiments

Lastly, it is used in laboratory experiments. This can include a wide range of experimental procedures, from simple tests to complex research projects.

Wirkmechanismus

Target of Action

It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Mode of Action

It is known that the incorporation of deuterium (a stable isotope of hydrogen) into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . This could alter the interaction of the compound with its targets and result in changes in its biological activity.

Pharmacokinetics

It is known that the deuteration of drug molecules can impact their pharmacokinetic profiles . This could potentially influence the bioavailability of 2,3,6-Trimethylphenol-D11.

Eigenschaften

IUPAC Name |

3,4-dideuterio-2,5,6-tris(trideuteriomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-6-4-5-7(2)9(10)8(6)3/h4-5,10H,1-3H3/i1D3,2D3,3D3,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOMQLYQAXGHSU-JXCHDVSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])O)C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,6-Trimethylphenol-D11 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![O-[2-(5-Bromopyridin-2-ylamino)-ethyl]-hydroxylamine](/img/structure/B1472603.png)

![methyl N-[(5-iodo-2-methylphenyl)methyl]carbamate](/img/structure/B1472615.png)

![1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1472616.png)

![Ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1472621.png)